molecular formula C11H8O4 B8557804 1,5-Dihydroxy-naphthlene-2-carboxylic acid

1,5-Dihydroxy-naphthlene-2-carboxylic acid

Cat. No. B8557804
M. Wt: 204.18 g/mol
InChI Key: HEGROGVRQARIMB-UHFFFAOYSA-N
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Patent
US08822515B2

Procedure details

1,5-dihydroxy-naphthalene (5.04 g, 31.4 mmol) and magnesium methyl carbonate (2 M in DMF, 34.0 mL), 273 g of ice, 2M HCl (85.0 mL)
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
273 g
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[C:13](=O)([O-:16])[O:14]C.[Mg+2].COC(=O)[O-].Cl>>[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:13]([OH:16])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(OC)([O-])=O.[Mg+2].COC([O-])=O
Step Three
Name
ice
Quantity
273 g
Type
reactant
Smiles
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC2=C(C=CC=C12)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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